1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine
Description
Properties
IUPAC Name |
1-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3/c1-5(11)4-13-3-2-6(12-13)7(8,9)10/h2-3,5H,4,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCSKUQVZKYSRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC(=N1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006328-56-8 | |
| Record name | 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, which often involve the use of reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Attachment of the Propan-2-Amine Moiety: The final step involves the reaction of the trifluoromethylated pyrazole with a suitable amine precursor, such as 2-bromo-1-propanamine, under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dihydropyrazoles.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing pyrazole frameworks, including 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine, exhibit promising anticancer properties. For instance, studies have shown that related pyrazole derivatives can inhibit the growth of various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancers. The mechanism often involves the modulation of signaling pathways critical for cancer cell proliferation and survival .
Antifungal and Insecticidal Properties
In addition to anticancer activity, pyrazole derivatives have been evaluated for their antifungal and insecticidal properties. Compounds similar to this compound have demonstrated effectiveness against fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, as well as insect pests like Mythimna separata . These findings suggest that this compound could be developed further for agricultural applications.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common approach includes:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives with suitable carbonyl compounds to form the pyrazole structure.
- Introduction of the Trifluoromethyl Group : This can be achieved through electrophilic fluorination or by using trifluoroacetic acid derivatives.
- Amine Functionalization : The final step involves introducing the isopropyl amine moiety through nucleophilic substitution reactions.
Case Study 1: Anticancer Potential
A study published in Frontiers in Chemistry highlighted the synthesis of novel trifluoromethyl pyrimidine derivatives that showed significant anticancer activity against multiple cell lines. Although not directly studying this compound, it provides insight into how similar compounds can be designed for enhanced biological activity .
Case Study 2: Agricultural Applications
Research conducted on antifungal agents revealed that certain pyrazole derivatives exhibited high efficacy against plant pathogens at low concentrations. This suggests that this compound may also possess potential as a crop protection agent .
Mechanism of Action
The mechanism of action of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The pyrazole ring can interact with various enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound’s analogues primarily differ in substituents on the pyrazole ring or modifications to the amine side chain. Below is a comparative analysis:
Table 1: Comparison of Structural and Physicochemical Properties
Structural and Functional Insights
Trifluoromethyl Position :
- The -CF₃ group at the pyrazole 3-position (target compound) vs. 5-position (e.g., 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine ) alters electronic distribution and steric accessibility. The 3-position may favor interactions with hydrophobic pockets in biological targets.
Methyl (CAS: 1431963-60-8) enhances steric hindrance, which could reduce off-target interactions but limit solubility .
Amine Side Chain :
Research Findings and Implications
Physicochemical Properties
- Lipophilicity: The -CF₃ group significantly increases logP values compared to non-fluorinated analogues, improving membrane permeability .
- Stability : Trifluoromethylated pyrazoles exhibit resistance to oxidative and enzymatic degradation, enhancing pharmacokinetic profiles .
Biological Activity
1-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine, also known by its CAS number 1006328-56-8, is a compound of interest due to its potential therapeutic applications. The trifluoromethyl group is known to enhance the biological activity of various compounds, and this article explores the biological activity associated with this specific pyrazole derivative.
The compound has the molecular formula and a molecular weight of approximately 193.17 g/mol. Its structure includes a trifluoromethyl group attached to a pyrazole ring, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C7H10F3N3 |
| Molecular Weight | 193.17 g/mol |
| CAS Number | 1006328-56-8 |
| Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that compounds containing the trifluoromethyl group exhibit enhanced antimicrobial properties. A study evaluated various derivatives for their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that derivatives similar to this compound demonstrated significant inhibition against these bacteria, suggesting potential applications in treating bacterial infections .
Enzyme Inhibition
The trifluoromethyl group has been associated with increased potency in enzyme inhibition. For example, studies on structurally similar compounds have shown that modifications can lead to enhanced selectivity and potency against serine proteases like Factor Xa, which plays a critical role in blood coagulation . This highlights the potential of this compound in anticoagulant therapies.
Case Study: Antibacterial Activity
A recent study tested a series of pyrazole derivatives for their antibacterial efficacy using the agar disc-diffusion method at concentrations of 1 mM. Among the tested compounds, those with trifluoromethyl substitutions exhibited significant activity against E. coli and P. mirabilis, indicating that similar derivatives could be developed into effective antibacterial agents .
Research Findings on Antimalarial Activity
Another study focused on optimizing compounds for DHODH inhibition revealed that modifications leading to increased solubility and metabolic stability were critical for developing effective antimalarials. The findings suggest that further exploration of trifluoromethyl-containing pyrazoles could yield candidates with superior pharmacological profiles .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine, and what reaction conditions are critical for optimizing yield and purity?
- Answer : The synthesis typically involves multi-step reactions, including cyclization of hydrazine derivatives with carbonyl compounds under acidic conditions . Alkylation of pyrazole intermediates followed by amination is another route, requiring strong bases (e.g., NaH or KOtBu) and polar aprotic solvents like DMF or THF . For example, a patent describes a reaction using cesium carbonate and copper(I) bromide in DMSO at 35°C, yielding the product after chromatographic purification . Critical factors include solvent choice, reaction temperature (35–60°C), and stoichiometric control to minimize byproducts.
Q. How is the structural characterization of this compound performed using spectroscopic and spectrometric techniques?
- Answer : Structural validation relies on H NMR, C NMR, and high-resolution mass spectrometry (HRMS). For instance, H NMR can confirm the presence of trifluoromethyl protons (δ 3.5–4.0 ppm) and amine protons (broad singlet near δ 1.5–2.5 ppm) . HRMS (ESI) provides exact mass confirmation (e.g., m/z 215 [M+H]) . IR spectroscopy detects functional groups like NH stretches (~3300 cm) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data observed across different studies involving this compound?
- Answer : Contradictions may arise from variations in assay conditions (e.g., pH, temperature) or impurity profiles. Researchers should:
- Standardize purity thresholds (≥95% via HPLC) .
- Perform dose-response curves to compare potency across studies.
- Use orthogonal assays (e.g., SPR for binding affinity, enzymatic activity tests) to cross-validate results . Computational docking studies can also predict binding modes to explain discrepancies .
Q. How can researchers design experiments to investigate the compound's reactivity under varying pH and temperature conditions?
- Answer : Controlled stability studies should include:
- Incubating the compound in buffers (pH 3–10) at 25–60°C, followed by LC-MS analysis to track degradation .
- Monitoring amine group reactivity via derivatization (e.g., with dansyl chloride) under different conditions .
- Kinetic studies using UV-Vis spectroscopy to measure reaction rates with electrophiles (e.g., aldehydes) .
Q. What are the key considerations for analyzing byproducts formed during the synthesis of this compound, and how can they be minimized?
- Answer : Common byproducts include unreacted pyrazole intermediates or over-alkylated derivatives. Strategies:
- Use TLC or in-line HPLC to monitor reaction progress .
- Optimize stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agents) to prevent di-substitution .
- Purify via gradient chromatography (e.g., 0–100% ethyl acetate/hexane) to isolate the target compound .
Q. What methodological approaches are used to study the compound's interactions with biological targets such as enzymes or receptors?
- Answer :
- In vitro assays : Measure IC values against target enzymes (e.g., kinases) using fluorescence-based substrates .
- X-ray crystallography : Co-crystallize the compound with the target protein to resolve binding interactions at atomic resolution .
- Molecular dynamics simulations : Predict binding stability and conformational changes upon compound interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
